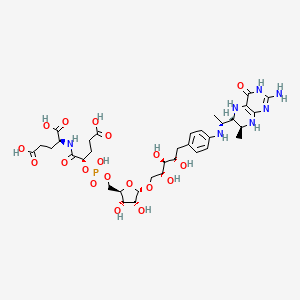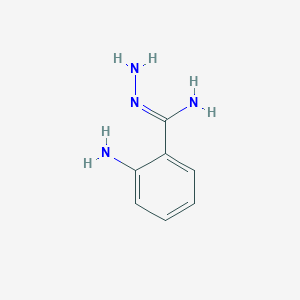
5,6,7,8-Tetrahydrosarcinapterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-tetrahydrosarcinapterin is the L-glutamide of 5,6,7,8-tetrahydromethanopterin. It is a conjugate acid of a 5,6,7,8-tetrahydrosarcinapterin(4-).
Aplicaciones Científicas De Investigación
Conformational Properties and Enzymatic Roles
Conformational Flexibility
A study by Estelberger, Mlekusch, and Reibnegger (1995) explored the conformational flexibility of 5,6,7,8-tetrahydrobiopterin and its stereoisomers. They found that these compounds possess significant conformational flexibility, which may impact their biological properties (Estelberger, Mlekusch, & Reibnegger, 1995).
Enzymatic Catalysis
Grahame (1991) reported the role of 5,6,7,8-tetrahydrosarcinapterin in the catalysis of acetyl-CoA cleavage and methylation processes. This study highlighted the significance of this compound in enzyme complexes involving carbon monoxide dehydrogenase and corrinoid proteins (Grahame, 1991).
Impact on Melanogenesis
Regulation of Melanin Biosynthesis
Schallreuter et al. (1994) investigated the role of tetrahydrobiopterin in melanin biosynthesis in human epidermis. They found that different forms of tetrahydrobiopterin, including 5,6,7,8-tetrahydrobiopterin, can significantly influence melanin production, with potential implications for conditions like vitiligo (Schallreuter et al., 1994).
Modulation of Tyrosinase Activity
Wood et al. (1995) found that 5,6,7,8-tetrahydrobiopterin directly regulates tyrosinase activity, which is crucial for melanogenesis. This study provided insights into how this compound binds to specific domains on tyrosinase and influences its activity (Wood et al., 1995).
Cardiovascular Implications
- Prevention of Ischemia Reperfusion Injury: A study by Mayahi et al. (2007) demonstrated the potential of 6R-5,6,7,8-tetrahydro-L-biopterin and its stereoisomers in preventing ischemia-reperfusion injury in the human forearm. This suggests therapeutic applications in cardiovascular diseases (Mayahi et al., 2007).
Neurotransmitter Synthesis
- Regulation of Dopamine and Serotonin Biosynthesis: Miwa, Watanabe, and Hayaishi (1985) explored how 6R-L-erythro-5,6,7,8-tetrahydrobiopterin regulates the biosynthesis of neurotransmitters like dopamine and serotonin in the rat brain. They highlighted the role of this compound in enhancing neurotransmitter production (Miwa, Watanabe, & Hayaishi, 1985).
Redox Biology and Enzymology
- Role in Redox Biology: Vasquez-Vivar (2009) and Wei, Crane, and Stuehr (2003) discussed the role of tetrahydrobiopterin in redox biology and enzymology, emphasizing its function as a cofactor for enzymes like nitric oxide synthases and its ability to regulate reactive oxygen species levels (Vasquez-Vivar, 2009), (Wei, Crane, & Stuehr, 2003).
Propiedades
Número CAS |
137360-17-9 |
|---|---|
Nombre del producto |
5,6,7,8-Tetrahydrosarcinapterin |
Fórmula molecular |
As2Ba3O6 |
Peso molecular |
0 |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-[(6S,7S)-2-amino-7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H52N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14-15,18-22,25,27-29,34,37,40,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H4,36,38,41,42,53)/t14-,15+,18+,19+,20-,21+,22-,25+,27+,28-,29-,34+/m1/s1 |
SMILES |
CC1C(NC2=C(N1)N=C(NC2=O)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Sinónimos |
tetrahydrosarcinapterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




